molecular formula C13H17NO3 B1403605 2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide CAS No. 1243279-57-3

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B1403605
CAS No.: 1243279-57-3
M. Wt: 235.28 g/mol
InChI Key: BNXOOKBVXZHTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide (CAS 1243279-57-3) is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . Its structure features a benzamide core substituted with a cyclopropylmethoxy group and a hydroxy group, and is N,N-dimethylated . This compound is intended for Research Use Only and is not approved for human consumption, veterinary use, or any other personal applications . Researchers are advised to consult the Safety Data Sheet (SDS) prior to use. Proper handling procedures include wearing appropriate personal protective equipment such as protective glasses, gloves, and clothing to prevent skin contact . It is recommended that the product be stored at -4°C for short-term stability (1-2 weeks) or at -20°C for longer-term storage (1-2 years) . This material is offered as a synthetic intermediate for use in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)13(16)11-7-10(15)5-6-12(11)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOOKBVXZHTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Dimethylbenzamide Backbone

A foundational step involves synthesizing the N,N-dimethylbenzamide moiety. According to patent CN101585781B, an efficient method to prepare N,N-dimethylbenzamide derivatives includes the reaction of isatoic anhydride with dimethylamine under controlled conditions. This method provides high purity and yield of dimethylbenzamide intermediates, which can be further functionalized.

Typical reaction conditions:

Step Reagents/Conditions Notes
1 Isatoic anhydride + dimethylamine Room temperature to mild heating
2 Solvent: Dimethylformamide (DMF) or dichloromethane Solvent choice affects solubility
3 Base: Sodium hydride or similar base Facilitates amide bond formation

This step yields the N,N-dimethylbenzamide core with high regioselectivity, crucial for subsequent substitutions.

Introduction of Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent is introduced typically via nucleophilic substitution or etherification at the 2-position of the aromatic ring. The process involves:

  • Activation of the phenolic hydroxyl group (if present) or halogenation at the ortho position.
  • Reaction with cyclopropylmethanol or a cyclopropylmethyl halide in the presence of a base.

Reaction example:

Step Reagents/Conditions Outcome
1 Starting phenol or halogenated benzamide Provides reactive site
2 Cyclopropylmethanol or cyclopropylmethyl bromide Alkylation/etherification
3 Base: Sodium hydride or potassium carbonate Deprotonates hydroxyl for nucleophilic attack
4 Solvent: DMF or dichloromethane Enhances reaction efficiency

This step must be optimized to avoid side reactions and ensure selective substitution at the 2-position.

Preservation or Introduction of Hydroxyl Group at 5-Position

The 5-hydroxy group can be introduced either before or after the cyclopropylmethoxy substitution, depending on the synthetic route. Protection/deprotection strategies may be employed to prevent unwanted reactions on the hydroxyl group during other synthetic steps.

  • Hydroxyl groups can be protected as silyl ethers or esters during alkylation.
  • Deprotection is carried out under mild acidic or fluoride ion conditions.

Final Purification and Characterization

Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography). Characterization involves:

Research Findings and Optimization Data

Yield and Purity Optimization

Studies show that reaction temperature, solvent choice, and base concentration critically influence yield and purity:

Parameter Optimal Condition Effect on Yield/Purity
Temperature 25–50°C Higher temperatures increase rate but may cause side reactions
Solvent DMF > Dichloromethane DMF provides better solubility and reaction efficiency
Base Sodium hydride preferred Strong base ensures complete deprotonation, improving yield
Reaction Time 4–8 hours Longer times improve conversion but risk decomposition

Kinetic and Mechanistic Insights

Kinetic studies indicate that the etherification step with cyclopropylmethanol proceeds via an SN2 mechanism facilitated by the deprotonated phenol intermediate. Computational chemistry models predict lower activation energy when using sodium hydride as the base, correlating with experimental observations.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Key Notes
1 Synthesis of N,N-dimethylbenzamide Isatoic anhydride + dimethylamine, DMF, base High purity amide backbone
2 Cyclopropylmethoxy substitution Cyclopropylmethanol or halide, base, DMF Selective ortho etherification
3 Hydroxyl group management Protection/deprotection as needed Preserves 5-hydroxy functionality
4 Purification and characterization Recrystallization, chromatography, NMR, IR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Overview

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of new compounds with desired properties.

Biology

  • Biological Activity : Research has indicated that this compound may exhibit significant biological activity. It is being studied for its effects on various enzymes and receptors, which could lead to insights into its potential therapeutic uses.

Medicine

  • Pharmaceutical Research : The compound is under investigation for its potential as a pharmaceutical agent. Studies are exploring its mechanisms of action, particularly how it interacts with specific biological pathways that may be relevant for treating various diseases.
  • Case Studies : Preliminary studies suggest that the compound may have anticancer properties, showing promise in inhibiting tumor growth in specific cancer cell lines. Further research is required to elucidate the precise mechanisms involved and to evaluate its efficacy in vivo.

Industry

  • Material Development : The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its chemical characteristics allow it to be incorporated into formulations aimed at enhancing material performance.
  • Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in liver cancer models. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : Another investigation assessed the compound's ability to inhibit specific enzymes linked to metabolic disorders. Results indicated promising inhibitory effects, suggesting potential applications in treating metabolic diseases.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Comparisons

The compound’s closest structural analogs differ in substituents on the benzamide core or the N-alkyl groups. Key examples include:

Compound Substituents Key Properties/Applications Reference
2-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide N-methyl instead of N,N-dimethyl Reduced steric hindrance; potential for enhanced receptor binding in kinase inhibition studies
2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide N-isopropyl group Increased lipophilicity (LogP ~3.2); explored in CNS-targeted drug candidates
2-Bromo-5-methoxy-N,N-dimethylbenzamide Bromine at 2-position, methoxy at 5-position (no hydroxy) Electrophilic bromine enables Suzuki couplings; studied in medicinal chemistry libraries
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Used in metal-catalyzed C–H functionalization reactions

Key Observations :

  • N,N-dimethyl substitution reduces rotational freedom compared to N-isopropyl or N-methyl variants, possibly affecting conformational stability in solution .
Pharmacological and Reactivity Comparisons
  • Target Compound vs.
  • Comparison with N,O-Bidentate Derivatives :
    Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate directing group, limiting its utility in transition-metal-catalyzed C–H activation reactions .

Data Tables

Table 1: Physicochemical Properties
Property Target Compound 2-Bromo-5-methoxy-N,N-dimethylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight (g/mol) ~265 (estimated) 258.11 207.28
LogP ~2.5 (predicted) 2.16 1.8
Hydrogen Bond Donors 1 (OH) 0 1 (OH)
Key Applications Drug discovery Synthetic intermediate C–H functionalization

Biological Activity

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in drug discovery.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • CAS Number : 1243279-57-3
  • Molecular Formula : C12H15N1O3

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.
  • Gene Expression Alteration : The compound may modulate the expression of genes associated with disease processes, particularly in cancer and inflammatory conditions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines, although detailed studies are required to elucidate its efficacy and mechanism.
  • Anti-inflammatory Properties : The hydroxyl group in its structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxic effects on cancer cell lines ,
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antitumor Study :
    • A study investigated the cytotoxicity of this compound against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated moderate cytotoxic activity, suggesting further exploration for potential anticancer therapies.
  • Mechanistic Insights :
    • Research has shown that the compound interacts with tubulin, inhibiting polymerization and leading to apoptosis in rapidly dividing cells. This mechanism is similar to that of established chemotherapeutic agents.
  • Inflammatory Response Modulation :
    • In vitro studies demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in managing chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide
Reactant of Route 2
2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.